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For Researchers, Scientists, and Drug Development Professionals

Introduction
C16orf87, or Chromosome 16 Open Reading Frame 87, is a protein of growing interest in the

scientific community. While its precise functions are still under investigation, preliminary

evidence suggests a potential role in epigenetic regulation and developmental processes.

Immunofluorescence (IF) is a powerful technique to elucidate the subcellular localization of

proteins like C16orf87, providing critical insights into their biological roles. These application

notes provide a detailed protocol for the immunofluorescent staining of C16orf87 in both

cultured cells and tissue sections, along with guidance on data interpretation and a hypothetical

signaling pathway.

Data Presentation
Successful immunofluorescence staining of C16orf87 relies on the careful optimization of

several parameters. The following table provides a template for recording and comparing key

quantitative data during protocol development.
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Parameter Condition 1 Condition 2 Condition 3
Optimal
Condition

Cell/Tissue Type

Fixation Method 4% PFA Methanol Acetone

Fixation Time 10 min 15 min 20 min

Permeabilization

Agent

0.1% Triton X-

100

0.5% Triton X-

100
Saponin

Permeabilization

Time
5 min 10 min 15 min

Blocking Buffer 5% BSA in PBS 10% Goat Serum
Commercial

Blocker

Blocking Time 30 min 60 min 90 min

Primary Antibody

Dilution
1:100 1:250 1:500

Primary Antibody

Incubation
1 hr at RT O/N at 4°C 2 hrs at RT

Secondary

Antibody Dilution
1:500 1:1000 1:2000

Secondary

Antibody

Incubation

1 hr at RT 1.5 hrs at RT 2 hrs at RT

Signal-to-Noise

Ratio

Experimental Protocols
The following protocols provide a starting point for the immunofluorescent staining of C16orf87.

Optimization of these protocols for your specific cell or tissue type and antibody is

recommended.
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Protocol 1: Immunofluorescence Staining of C16orf87 in
Cultured Cells
Materials:

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking Buffer (e.g., 5% Bovine Serum Albumin or 10% Normal Goat Serum in PBS with

0.1% Triton X-100)

Primary Antibody against C16orf87

Fluorophore-conjugated Secondary Antibody

Nuclear Counterstain (e.g., DAPI)

Antifade Mounting Medium

Glass coverslips and microscope slides

Procedure:

Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the

desired confluency.

Fixation: Gently aspirate the culture medium and wash the cells once with PBS. Fix the cells

by adding 4% PFA and incubating for 10-15 minutes at room temperature.

Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

Permeabilization: If C16orf87 is an intracellular protein, permeabilize the cells with

Permeabilization Buffer for 10 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.
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Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1

hour at room temperature.

Primary Antibody Incubation: Dilute the primary C16orf87 antibody in Blocking Buffer to its

optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at

room temperature or overnight at 4°C in a humidified chamber.

Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes

each.

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in

Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room

temperature, protected from light.

Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes

each, protected from light.

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

Washing: Wash the cells a final time with PBS.

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Protocol 2: Immunofluorescence Staining of C16orf87 in
Frozen Tissue Sections
Materials:

Optimal Cutting Temperature (OCT) compound

Cryostat

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS
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Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

Blocking Buffer (e.g., 5% Bovine Serum Albumin or 10% Normal Goat Serum in PBS)

Primary Antibody against C16orf87

Fluorophore-conjugated Secondary Antibody

Nuclear Counterstain (e.g., DAPI)

Antifade Mounting Medium

Microscope slides

Procedure:

Tissue Preparation: Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen and

embed in OCT. Store at -80°C.

Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them on charged

microscope slides.

Fixation: Fix the sections with 4% PFA for 15 minutes at room temperature.

Washing: Wash the slides three times with PBS for 5 minutes each.

Permeabilization: Permeabilize the sections with Permeabilization Buffer for 10 minutes.

Washing: Wash the slides three times with PBS for 5 minutes each.

Blocking: Block the sections with Blocking Buffer for 1 hour at room temperature.

Primary Antibody Incubation: Apply the diluted primary C16orf87 antibody and incubate

overnight at 4°C in a humidified chamber.

Washing: Wash the slides three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary

antibody and incubate for 1 hour at room temperature, protected from light.
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Washing: Wash the slides three times with PBS for 5 minutes each, protected from light.

Counterstaining: Apply DAPI for 5 minutes to counterstain the nuclei.

Washing: Wash the slides a final time with PBS.

Mounting: Coverslip the sections using an antifade mounting medium.

Imaging: Image the sections using a fluorescence microscope.

Visualizations
Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Staining

Visualization

Cell Seeding / Tissue Sectioning

Fixation (e.g., 4% PFA)

Permeabilization (e.g., Triton X-100)

Blocking (e.g., BSA/Serum)

Primary Antibody Incubation (anti-C16orf87)

Secondary Antibody Incubation (Fluorophore-conjugated)

Counterstain (e.g., DAPI)

Mounting

Fluorescence Microscopy
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To cite this document: BenchChem. [Application Notes and Protocols for C16orf87
Immunofluorescence Staining]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683194#c-87-immunofluorescence-staining-
procedure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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